molecular formula C16H10ClF3N4O B11504995 4-{(E)-2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2-ol

4-{(E)-2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2-ol

Cat. No.: B11504995
M. Wt: 366.72 g/mol
InChI Key: NONZLGKVZLPYQD-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a complex organic compound featuring a pyrazole ring substituted with a chlorophenyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Substitution with chlorophenyl group: The pyrazole ring is then substituted with a chlorophenyl group using electrophilic aromatic substitution.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide under specific conditions.

    Formation of the dihydropyrimidinone ring: The final step involves the cyclization of the intermediate compound to form the dihydropyrimidinone ring.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer specific advantages.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE can be compared with other similar compounds, such as:

    4-[(1E)-2-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different reactivity and biological activity.

    4-[(1E)-2-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE: The presence of a methoxy group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of 4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H10ClF3N4O

Molecular Weight

366.72 g/mol

IUPAC Name

4-[(E)-2-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C16H10ClF3N4O/c17-11-4-1-9(2-5-11)14-10(8-21-24-14)3-6-12-7-13(16(18,19)20)23-15(25)22-12/h1-8H,(H,21,24)(H,22,23,25)/b6-3+

InChI Key

NONZLGKVZLPYQD-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=CC3=NC(=O)NC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.